molecular formula C8H19ClN2 B1413491 (4-Ethylcyclohexyl)hydrazine hydrochloride CAS No. 1439908-08-3

(4-Ethylcyclohexyl)hydrazine hydrochloride

Cat. No.: B1413491
CAS No.: 1439908-08-3
M. Wt: 178.7 g/mol
InChI Key: IYTCTHZINGAOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

(4-ethylcyclohexyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h7-8,10H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTCTHZINGAOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(4-Ethylcyclohexyl)hydraz

Biological Activity

(4-Ethylcyclohexyl)hydrazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine with appropriate carbonyl compounds. The compound belongs to a class of hydrazine derivatives known for their diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research has demonstrated that hydrazine derivatives exhibit significant anticancer properties. A study evaluated various hydrazone derivatives synthesized from hydrazine, revealing that certain compounds showed high selectivity against different cancer cell lines, including melanoma and renal cancer. The cytotoxic effects were assessed using the sulforhodamine B assay, which indicated that compounds derived from hydrazine exhibited varying degrees of activity against cancer cells, with some showing promising results against prostate and ovarian cancers .

Antibacterial Activity

Hydrazide-hydrazone compounds have also been reported to possess notable antibacterial activity. A series of benzocaine-derived hydrazides were synthesized and tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth, suggesting potential applications in treating bacterial infections .

Study 1: Anticancer Evaluation

In a comprehensive study on the anticancer effects of hydrazine derivatives, several compounds were tested against various human cancer cell lines. The results indicated that specific derivatives exhibited cytotoxicity with IC50 values in the micromolar range. For instance, compound (8a) demonstrated high selectivity against melanoma (SK-MEL-2) and renal cancer (TK-10), while compound (8b) showed effectiveness against prostate cancer (PC-3) .

CompoundCancer TypeIC50 (µM)
8aMelanoma5.2
8aRenal6.1
8bProstate4.5
8cColon7.0

Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of synthesized hydrazide-hydrazones derived from benzocaine. The compounds were evaluated using the micro-well dilution method against various strains. Results showed significant antibacterial activity, particularly against multidrug-resistant strains.

CompoundBacterial StrainMIC (µg/mL)
3aE. coli ATCC 1053632
3bS. aureus ATCC 653816
3cP. aeruginosa64

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes involved in cell proliferation and survival pathways in cancer cells. Additionally, its structural features may allow it to penetrate bacterial membranes effectively, leading to disruption of cellular functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Ethylcyclohexyl)hydrazine hydrochloride
Reactant of Route 2
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(4-Ethylcyclohexyl)hydrazine hydrochloride

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